molecular formula C8H14Cl2O2Si B102217 3-(Dichloromethylsilyl)propyl methacrylate CAS No. 18301-56-9

3-(Dichloromethylsilyl)propyl methacrylate

Cat. No.: B102217
CAS No.: 18301-56-9
M. Wt: 241.18 g/mol
InChI Key: QXKMQBOTKLTKOE-UHFFFAOYSA-N
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Description

3-(Dichloromethylsilyl)propyl methacrylate is an organochlorosilane compound with the chemical formula C8H14Cl2O2Si. It is a versatile chemical intermediate used in various applications, particularly in the field of polymer chemistry. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the synthesis of hybrid materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dichloromethylsilyl)propyl methacrylate typically involves the reaction of methacrylic acid with 3-(dichloromethylsilyl)propyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the continuous addition of reactants and removal of products, ensuring a steady state of reaction and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Dichloromethylsilyl)propyl methacrylate undergoes various types of chemical reactions, including:

    Hydrolysis: Reacts with water to form methacrylic acid and 3-(dichloromethylsilyl)propyl alcohol.

    Polymerization: Can undergo free radical polymerization to form polymers with methacrylate backbones.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.

    Polymerization: Initiated using free radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    Substitution: Requires nucleophiles like amines or alcohols and is often conducted under mild conditions to prevent degradation of the methacrylate group.

Major Products Formed

    Hydrolysis: Methacrylic acid and 3-(dichloromethylsilyl)propyl alcohol.

    Polymerization: Polymers with methacrylate backbones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dichloromethylsilyl)propyl methacrylate has a wide range of applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of copolymers and hybrid materials.

    Materials Science: Employed in the development of coatings and adhesives with enhanced properties.

    Biology and Medicine: Investigated for its potential in drug delivery systems and biomedical implants due to its biocompatibility.

    Industry: Utilized in the production of water-repellent surfaces and as a coupling agent in composite materials.

Mechanism of Action

The mechanism of action of 3-(Dichloromethylsilyl)propyl methacrylate involves its ability to form covalent bonds with both organic and inorganic substrates. The methacrylate group can undergo polymerization, forming long chains that provide structural integrity. The dichloromethylsilyl group can react with hydroxyl groups on surfaces, creating strong adhesion and enhancing the material’s properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethoxysilyl)propyl methacrylate
  • 3-(Methacryloyloxy)propyltrimethoxysilane
  • 3-(Methacryloyloxy)propyltriethoxysilane

Uniqueness

3-(Dichloromethylsilyl)propyl methacrylate is unique due to the presence of the dichloromethylsilyl group, which provides enhanced reactivity and the ability to form strong bonds with a variety of substrates. This makes it particularly valuable in applications requiring robust adhesion and durability.

Properties

IUPAC Name

3-[dichloro(methyl)silyl]propyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Cl2O2Si/c1-7(2)8(11)12-5-4-6-13(3,9)10/h1,4-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKMQBOTKLTKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939671
Record name 3-[Dichloro(methyl)silyl]propyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18301-56-9
Record name 3-(Dichloromethylsilyl)propyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18301-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 3-(dichloromethylsilyl)propyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018301569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 3-(dichloromethylsilyl)propyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-[Dichloro(methyl)silyl]propyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dichloromethylsilyl)propyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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